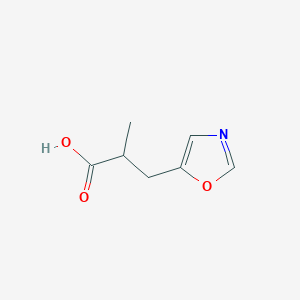
2-Mthyl-3-(oxazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(oxazol-5-yl)propanoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(oxazol-5-yl)propanoic acid can be achieved through various methods. One common approach involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to form the oxazole ring . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of oxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-3-(oxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, modulating their activity. For example, oxazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar oxazole ring structure.
Aleglitazar: An antidiabetic drug that also contains an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Uniqueness
2-Methyl-3-(oxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity
Biological Activity
2-Methyl-3-(oxazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Methyl-3-(oxazol-5-yl)propanoic acid features an oxazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. These interactions are crucial for the compound's biological activity, influencing its interaction with various molecular targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that 2-Methyl-3-(oxazol-5-yl)propanoic acid exhibits notable antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Activity of 2-Methyl-3-(oxazol-5-yl)propanoic Acid
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Escherichia coli | 4.69 |
| Staphylococcus aureus | 5.64 |
| Bacillus subtilis | 8.33 |
| Candida albicans | 16.69 |
| Aspergillus niger | 56.74 |
The compound demonstrated MIC values ranging from 4.69 to 56.74 µg/ml against these pathogens, indicating its potential as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, 2-Methyl-3-(oxazol-5-yl)propanoic acid has shown promise in anticancer research. Studies suggest that it may inhibit the proliferation of cancer cells by modulating specific signaling pathways involved in cell growth and apoptosis.
Case Study: Anticancer Effects
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
The biological activity of 2-Methyl-3-(oxazol-5-yl)propanoic acid is largely attributed to its interaction with molecular targets:
- Enzyme Inhibition : The oxazole ring can inhibit the activity of specific enzymes, disrupting metabolic pathways essential for microbial growth and cancer cell proliferation.
- Receptor Modulation : The compound may bind to receptors involved in signaling pathways, leading to altered cellular responses.
Research Applications
The versatility of 2-Methyl-3-(oxazol-5-yl)propanoic acid extends beyond basic research; it serves as a scaffold for drug development and synthesis of more complex bioactive molecules.
Table 2: Research Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new therapeutic agents |
| Antimicrobial Research | Evaluation against resistant strains |
| Cancer Research | Investigation into apoptosis pathways |
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-methyl-3-(1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
TXRKGYACDPFSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















